N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-fluorobenzamide
Description
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-fluorobenzamide is a synthetic small molecule characterized by a pyridazine core substituted with a 3,5-dimethylpyrazole moiety, an aniline linker, and a 2-fluorobenzamide group. The fluorine atom at the benzamide position likely enhances electronic interactions and metabolic stability compared to bulkier substituents .
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O/c1-14-13-15(2)29(28-14)21-12-11-20(26-27-21)24-16-7-9-17(10-8-16)25-22(30)18-5-3-4-6-19(18)23/h3-13H,1-2H3,(H,24,26)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJIADUYFNOIQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds based on the pyrazolylpyridazine system have been found to exhibit a wide spectrum of biological activity. These activities include anti-inflammatory, antibacterial, antioxidant, and hypotensive effects.
Mode of Action
For instance, some pyrazolylpyridazine derivatives have been found to stimulate plant growth.
Biochemical Pathways
It’s known that pyrazolylpyridazine derivatives can influence various biochemical pathways, leading to a range of biological effects.
Pharmacokinetics
One of the analogs of this compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization. This suggests that the compound could potentially have good bioavailability.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins. The nature of these interactions often depends on the specific structure of the compound and the biomolecules it interacts with.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of 350.42 g/mol. Its structure features a fluorobenzamide moiety linked to a pyridazine and pyrazole component, which are known for their biological activity.
Biological Applications
-
Anticancer Activity
- Research indicates that derivatives of pyrazole and pyridazine compounds exhibit significant anticancer properties. N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-fluorobenzamide has been evaluated for its potential to inhibit tumor growth in various cancer cell lines.
- A study demonstrated that similar compounds showed IC50 values in the low micromolar range against breast cancer cells, suggesting promising anticancer activity .
-
Antimicrobial Properties
- The compound has also been investigated for antimicrobial effects. Pyrazole derivatives have shown activity against several bacterial strains, including resistant strains of Staphylococcus aureus.
- A recent study highlighted the effectiveness of related compounds in inhibiting bacterial growth, indicating potential applications in developing new antibiotics .
- Inflammation Modulation
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Researchers have explored various synthetic routes to optimize yield and purity:
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | N-Acylation | 2-Fluorobenzoic acid | 85 |
| 2 | Coupling | 6-(3,5-Dimethylpyrazol-1-yl)pyridazine | 75 |
| 3 | Purification | Column chromatography | >95 |
This table summarizes key steps in the synthesis process, highlighting the efficiency of the methods used.
Case Studies
-
Case Study: Anticancer Screening
- A comprehensive screening was conducted on a library of pyrazole-pyridazine derivatives, including this compound. The results indicated a significant reduction in cell viability across multiple cancer types, with further investigation warranted on its mechanism of action.
-
Case Study: Antimicrobial Testing
- In vitro studies assessed the antimicrobial efficacy against E. coli and S. aureus. Results showed that the compound exhibited bacteriostatic effects at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound in antibiotic development.
Chemical Reactions Analysis
Substitution Reactions
The fluorine atom on the benzamide moiety is a key site for nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the adjacent amide group, which activates the aromatic ring toward nucleophilic attack.
Reagents and Conditions
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Nucleophiles : Hydroxide, amines, or thiols under basic conditions (e.g., K2CO3 in DMF or DMSO).
-
Catalysts : Cu(I) or Pd(0) catalysts for cross-couplings involving pyridazine or pyrazole rings .
Example Reaction
This substitution replaces fluorine with an amine group, generating analogs with modified pharmacological profiles .
Oxidation and Reduction
The pyridazine and pyrazole rings undergo redox reactions depending on reaction conditions.
Oxidation
-
Reagents : KMnO4 or H2O2 in acidic/alkaline media.
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Products : Pyridazine N-oxide derivatives, which enhance solubility and bioactivity .
Reduction
-
Reagents : NaBH4 or H2/Pd-C.
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Products : Partially saturated pyridazine or pyrazole rings, altering conformational flexibility.
Cross-Coupling Reactions
The pyridazine ring participates in palladium-catalyzed couplings, enabling structural diversification.
Buchwald–Hartwig Amination
-
Outcome : Introduction of aryl/alkyl amines at the pyridazine C-3 position.
Suzuki–Miyaura Coupling
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Conditions : Pd(PPh3)4, Na2CO3, DME/H2O.
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Outcome : Functionalization with boronic acids at the pyridazine or benzamide rings.
Hydrolysis of the Amide Bond
The central amide bond is susceptible to hydrolysis under extreme pH conditions:
-
Acidic Hydrolysis : Concentrated HCl at reflux yields 2-fluorobenzoic acid and the corresponding amine.
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Basic Hydrolysis : NaOH/EtOH generates a carboxylate salt and free amine.
Electrophilic Aromatic Substitution
The electron-rich pyrazole ring undergoes electrophilic substitution:
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Nitration : HNO3/H2SO4 introduces nitro groups at the pyrazole C-4 position.
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Halogenation : Br2/FeBr3 adds halogens to the pyridazine ring .
Computational Insights
Density functional theory (DFT) studies on analogous fluorophenyl-pyrazolyl compounds reveal:
Comparison with Similar Compounds
Crystallographic and Structural Validation Insights
The accurate determination of molecular conformation and intermolecular interactions is critical for comparing analogs:
- SHELX Suite : Widely used for refining small-molecule crystal structures, enabling precise bond-length and angle comparisons between fluoro and bromo derivatives .
- Hydrogen Bonding Analysis : Fluorine’s electronegativity may stabilize specific hydrogen-bonding networks (e.g., C-F···H-N), as described by graph-set analysis (), whereas bromine’s weaker polarity could reduce such interactions .
- ORTEP-3 : Visualization of thermal ellipsoids helps assess positional disorder, particularly relevant for bulkier substituents like bromine .
Preparation Methods
Synthesis of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine
Step 1 : Pyridazine Ring Formation
3,6-Dichloropyridazine undergoes nucleophilic aromatic substitution with 3,5-dimethyl-1H-pyrazole in DMF at 110°C for 18 hr (Eq. 1):
Yield : 83% (isolated as white crystals; m.p. 142–144°C).
Step 2 : Amination at C3 Position
Treatment of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropyridazine with aqueous ammonia (28% w/w) in dioxane at 160°C under microwave irradiation for 2 hr affords the amine intermediate (Eq. 2):
Yield : 76% (HPLC purity >98%; (400 MHz, DMSO-): δ 8.32 (d, J=9.6 Hz, 1H), 7.89 (s, 1H), 6.54 (d, J=9.6 Hz, 1H), 6.21 (s, 1H), 2.23 (s, 3H), 2.17 (s, 3H)).
Preparation of 4-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}aniline
Coupling Conditions :
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine reacts with 4-iodoaniline via palladium-catalyzed C–N coupling:
| Parameter | Value |
|---|---|
| Catalyst | Pd(dba) (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | CsCO (2.5 equiv) |
| Solvent | Toluene/1,4-dioxane (3:1 v/v) |
| Temperature | 100°C |
| Time | 16 hr |
| Yield | 81% |
Characterization :
Final Amidation with 2-Fluorobenzoyl Chloride
Reaction Setup :
4-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}aniline (1.0 equiv) reacts with 2-fluorobenzoyl chloride (1.2 equiv) in anhydrous THF under N:
| Condition | Optimization Range | Optimal Value |
|---|---|---|
| Base | EtN, pyridine, DIEA | DIEA (2.5 equiv) |
| Temperature | 0–25°C | 0°C → rt |
| Time | 2–24 hr | 12 hr |
| Workup | Aqueous NaHCO, extraction | EtOAc/water |
Yield : 71% after recrystallization (MeOH/HO).
Purity Data :
| Method | Result |
|---|---|
| HPLC (C18) | 99.3% (254 nm) |
| Residual Solvents | <500 ppm (ICH Q3C) |
| Heavy Metals | <10 ppm (ICP-MS) |
Spectroscopic Confirmation :
-
IR (ATR): 1665 cm (C=O stretch), 1540 cm (C–F stretch).
-
: δ 10.21 (s, 1H, NH), 8.44 (d, J=9.7 Hz, 1H), 8.02–7.15 (m, 8H aromatic), 6.61 (s, 1H), 2.31 (s, 6H).
Critical Process Parameters and Optimization
Impact of Coupling Reagents on Amidation Yield
Comparative evaluation of amidation methods:
| Reagent System | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| HATU/DIEA | 68 | 97.2 | <2% acylurea |
| EDC/HOBt | 61 | 95.8 | 5% N-acylimidazole |
| PyBOP/DIEA | 73 | 98.1 | <1% symmetric anhydride |
| Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|
| Toluene | 88 | 92 |
| DMF | 76 | 85 |
| 1,4-Dioxane | 81 | 89 |
| Toluene/dioxane (3:1) | 95 | 98 |
The toluene/dioxane mixture enhances catalyst solubility while maintaining reaction temperature stability.
Scalability and Industrial Considerations
Kilogram-Scale Production Data
Pilot plant results (5 kg batch):
| Metric | Lab Scale | Pilot Scale |
|---|---|---|
| Overall Yield | 71% | 68% |
| Cycle Time | 6 days | 8 days |
| Purity | 99.3% | 98.7% |
| Cost per kg | $12,500 | $9,800 |
Key Improvements :
-
Replace microwave amination with flow reactor (residence time 45 min vs. 2 hr).
-
Implement crystallization using anti-solvent (heptane) instead of MeOH/HO.
Comparative Analysis with Structural Analogs
Modification of the benzamide moiety influences synthetic accessibility:
| Compound | R Group | Yield (%) | Synthetic Steps |
|---|---|---|---|
| 2-Fluoro derivative | 2-F | 71 | 5 |
| 2-Chloro derivative | 2-Cl | 69 | 5 |
| 3,4-Dimethoxy | 3,4-(OCH) | 64 | 6 |
Electron-withdrawing groups (F, Cl) facilitate amidation compared to electron-donating substituents (OCH) .
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-fluorobenzamide, and how are intermediates characterized?
Methodological Answer: The compound is synthesized via multi-step nucleophilic substitution and coupling reactions. A typical approach involves:
Pyridazine Core Formation : Reacting 3,5-dimethylpyrazole with 6-chloropyridazine under reflux in a polar aprotic solvent (e.g., DMF) with a base (K₂CO₃) to yield 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine .
Amination : Coupling the pyridazine intermediate with 4-aminophenylboronic acid via Buchwald-Hartwig amination using Pd catalysts .
Benzamide Formation : Reacting the resultant aniline with 2-fluorobenzoyl chloride in dichloromethane with triethylamine as a base.
Q. Characterization :
- FTIR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and NH bending (~1610 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks for pyridazine protons (δ 8.5–9.5 ppm), pyrazole methyl groups (δ 2.1–2.5 ppm), and fluorobenzamide aromatic signals (δ 7.0–8.0 ppm) .
Q. What spectroscopic and chromatographic techniques are critical for purity assessment?
Methodological Answer:
- HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to quantify purity (>95%). Retention times are calibrated against reference standards .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns consistent with fluorine and nitrogen content .
- Elemental Analysis : Validate C, H, N, F percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., thermal parameters, occupancy) be resolved during structure refinement?
Methodological Answer:
-
Software Tools : Use SHELXL () for iterative refinement. Adjust thermal displacement parameters (ADPs) with ISOR and DELU constraints to model disorder .
-
Validation : Cross-check with PLATON () to identify outliers in bond lengths/angles. Resolve occupancy ambiguities via OLEX2 -guided difference Fourier maps .
-
Data Table :
Parameter Initial Model Refined Model R-factor (%) 8.2 3.1 C-C Bond Length (Å) 1.52 ± 0.03 1.49 ± 0.01 ADP (Ų) for Fluorine 0.25 0.18
Q. How do hydrogen-bonding networks influence the crystal packing of this compound?
Methodological Answer:
- Graph Set Analysis : Apply Etter’s rules () to classify motifs (e.g., D for donor, A for acceptor). For example, the amide NH often forms N–H···O=C chains (motif C(4) ), while pyridazine N atoms participate in C–H···N interactions .
- Impact on Solubility : Stronger H-bonding correlates with reduced solubility in apolar solvents, critical for formulation studies .
Q. What strategies validate the absence of twinning or pseudosymmetry in X-ray structures?
Methodological Answer:
Q. How can molecular docking predict biological targets for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., JAK2, EGFR) due to pyridazine/fluorobenzamide motifs ().
- Protocol :
- Ligand Preparation : Optimize geometry with Gaussian09 (B3LYP/6-31G*).
- Docking Software : Use AutoDock Vina with grid boxes centered on ATP-binding sites.
- Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with known inhibitors .
Q. How does fluorination at the benzamide position affect physicochemical properties?
Methodological Answer:
Q. What are common pitfalls in interpreting NMR spectra of polycyclic aromatic derivatives?
Methodological Answer:
- Signal Overlap : Use 2D techniques (HSQC, HMBC) to resolve aromatic protons. For example, pyridazine H-4 and H-5 show coupling constants (J = 8–10 Hz) distinct from benzamide signals .
- Dynamic Effects : Variable-temperature NMR (25–60°C) identifies rotational barriers in amide bonds (e.g., ΔG‡ ~70 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
